molecular formula C28H41ClN2O B088759 Teroxalene CAS No. 14728-33-7

Teroxalene

Cat. No.: B088759
CAS No.: 14728-33-7
M. Wt: 457.1 g/mol
InChI Key: LRQIJOWDNRNLDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Teroxalene typically involves the reaction of piperazine with appropriate substituents under controlled conditions. The exact synthetic route may vary, but it generally includes steps such as alkylation, acylation, or other substitution reactions to introduce the desired functional groups onto the piperazine ring.

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product in its desired form.

Chemical Reactions Analysis

Types of Reactions

Teroxalene undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: this compound can participate in substitution reactions where one or more substituents on the piperazine ring are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various halogenating agents, alkylating agents, or acylating agents can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce new functional groups onto the piperazine ring.

Scientific Research Applications

Teroxalene has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and chemical research.

    Biology: Studied for its effects on biological systems, particularly in the treatment of parasitic infections.

    Medicine: Investigated for its potential therapeutic uses in treating various diseases.

    Industry: Utilized in the development of new chemical compounds and materials.

Mechanism of Action

The mechanism of action of Teroxalene involves its interaction with specific molecular targets in the body. It is known to interfere with the normal functioning of certain enzymes or receptors, leading to its therapeutic effects. The exact molecular pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Piperazine: A parent compound of Teroxalene, used in various pharmaceutical applications.

    Praziquantel: Another antiparasitic agent used to treat Schistosoma infections.

    Albendazole: A broad-spectrum antiparasitic drug.

Uniqueness

This compound is unique in its specific structural modifications that enhance its efficacy against Schistosoma mansoni. Its disubstituted piperazine structure provides distinct pharmacological properties compared to other similar compounds.

Properties

CAS No.

14728-33-7

Molecular Formula

C28H41ClN2O

Molecular Weight

457.1 g/mol

IUPAC Name

1-(3-chloro-4-methylphenyl)-4-[6-[4-(2-methylbutan-2-yl)phenoxy]hexyl]piperazine

InChI

InChI=1S/C28H41ClN2O/c1-5-28(3,4)24-11-14-26(15-12-24)32-21-9-7-6-8-16-30-17-19-31(20-18-30)25-13-10-23(2)27(29)22-25/h10-15,22H,5-9,16-21H2,1-4H3

InChI Key

LRQIJOWDNRNLDY-UHFFFAOYSA-N

SMILES

CCC(C)(C)C1=CC=C(C=C1)OCCCCCCN2CCN(CC2)C3=CC(=C(C=C3)C)Cl

Canonical SMILES

CCC(C)(C)C1=CC=C(C=C1)OCCCCCCN2CCN(CC2)C3=CC(=C(C=C3)C)Cl

Key on ui other cas no.

14728-33-7

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.